molecular formula C9H20N2 B063039 4-Propan-2-ylcyclohexane-1,3-diamine CAS No. 170572-96-0

4-Propan-2-ylcyclohexane-1,3-diamine

Cat. No.: B063039
CAS No.: 170572-96-0
M. Wt: 156.27 g/mol
InChI Key: ZDDFFVJKABGMAJ-UHFFFAOYSA-N
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Description

4-Propan-2-ylcyclohexane-1,3-diamine is an aliphatic diamine featuring a cyclohexane backbone substituted with a propan-2-yl (isopropyl) group at the 4th position and amine groups (-NH2) at the 1st and 3rd carbons (Fig. 1). Its molecular formula is C9H20N2, with a molecular weight of 156.27 g/mol. The cyclohexane ring imparts rigidity, while the isopropyl group introduces steric bulk, influencing reactivity and solubility. This compound is typically a colorless to pale-yellow liquid, used in polymer chemistry (e.g., epoxy curing agents) and coordination chemistry as a ligand .

Properties

CAS No.

170572-96-0

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

4-propan-2-ylcyclohexane-1,3-diamine

InChI

InChI=1S/C9H20N2/c1-6(2)8-4-3-7(10)5-9(8)11/h6-9H,3-5,10-11H2,1-2H3

InChI Key

ZDDFFVJKABGMAJ-UHFFFAOYSA-N

SMILES

CC(C)C1CCC(CC1N)N

Canonical SMILES

CC(C)C1CCC(CC1N)N

Synonyms

1,3-Cyclohexanediamine,4-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Propan-2-ylcyclohexane-1,3-diamine and related diamines:

Compound Molecular Formula Substituent Structure Type Key Applications
This compound C9H20N2 Isopropyl (C3H7) Aliphatic cyclohexane Polymer crosslinking, metal chelation (inferred)
4-Methylcyclohexane-1,3-diamine C7H16N2 Methyl (CH3) Aliphatic cyclohexane Epoxy resins, adhesives
m-TDA (2-methylbenzene-1,3-diamine) C7H10N2 Methyl (aromatic) Aromatic benzene Polyurethane foams, hair dyes, corrosion inhibitors
N-(2-aminoethyl)propane-1,3-diamine C5H15N3 Ethyl-amine chain Linear polyamine Anti-HIV agents (as cyclam derivatives)

Structural and Reactivity Comparisons

  • Steric Effects : The isopropyl group in this compound creates greater steric hindrance compared to the methyl group in 4-Methylcyclohexane-1,3-diamine. This reduces nucleophilic reactivity but enhances selectivity in coordination chemistry .
  • Aromatic vs. Aliphatic : Unlike aromatic m-TDA, which exhibits resonance stabilization and higher thermal stability, aliphatic cyclohexane diamines are more flexible and resistant to oxidation .
  • Biological Activity: Cyclam derivatives incorporating linear diamines like N-(2-aminoethyl)propane-1,3-diamine show anti-HIV-1 activity by blocking viral entry . While this compound’s bioactivity is undocumented, its structural rigidity may limit membrane permeability compared to linear analogs.

Physicochemical Properties

Property This compound 4-Methylcyclohexane-1,3-diamine m-TDA
Solubility Moderate in polar solvents High in polar solvents Low in water, high in organics
Boiling Point ~250–270°C (estimated) ~220–240°C 285°C (decomposes)
Thermal Stability High High Moderate

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